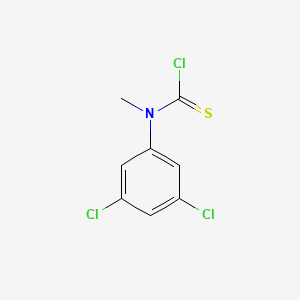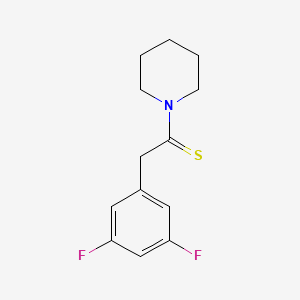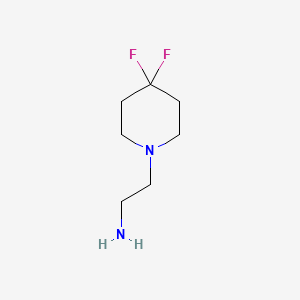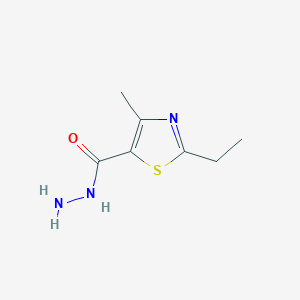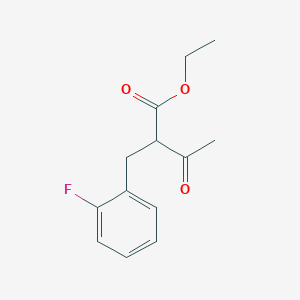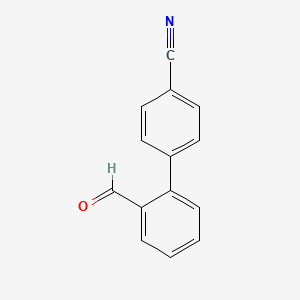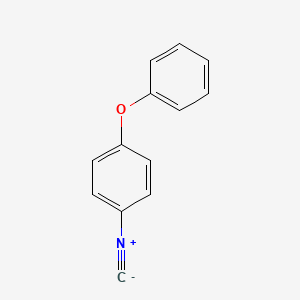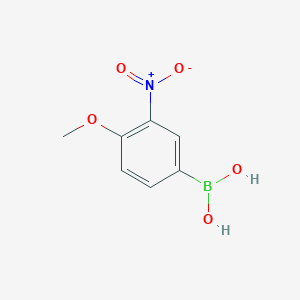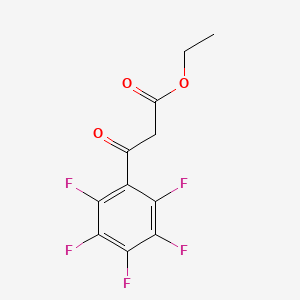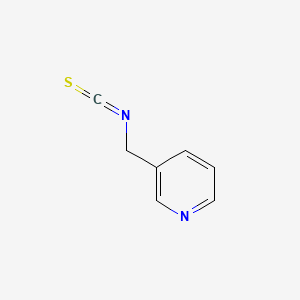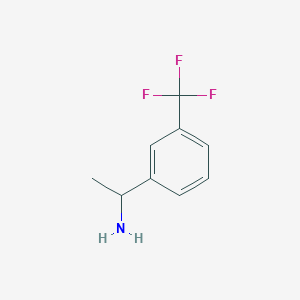
1-(3-Trifluoromethylphenyl)ethylamine
Übersicht
Beschreibung
1-(3-Trifluoromethylphenyl)ethylamine (TFMPA) is a fluorinated amine compound that has been widely studied for its versatile applications in organic synthesis, scientific research, and drug development. TFMPA is a reactive intermediate that can be used as a catalyst in various reactions, and it is also used as a ligand in metal-catalyzed reactions. In addition, TFMPA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
1. Application in Painkillers
- Summary of the Application : 1-(3-Trifluoromethylphenyl)ethylamine is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers, which are used in painkillers .
- Methods of Application : The compound was synthesized by a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .
- Results or Outcomes : The substrate handling capacity of the developed bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .
2. Application in Asymmetric Synthesis
- Summary of the Application : 1-(3-Trifluoromethylphenyl)ethylamine is used in the asymmetric synthesis of chiral amines .
- Methods of Application : A ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) was heterologously expressed in recombinant E. coli cells and applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .
- Results or Outcomes : The obtained R411A variant exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones .
3. Application in Pharmaceutical Intermediate
- Summary of the Application : 1-(3-Trifluoromethylphenyl)ethylamine is used as a pharmaceutical intermediate in the synthesis of chiral amines .
- Methods of Application : The same method as in the Asymmetric Synthesis application is used .
- Results or Outcomes : The same results as in the Asymmetric Synthesis application were obtained .
4. Application in Chemical Synthesis
- Summary of the Application : 1-(3-Trifluoromethylphenyl)ethylamine is used in the chemical synthesis of various compounds .
- Methods of Application : The compound is used as a reagent in the synthesis of various chemical compounds . The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these syntheses can also vary widely, but in general, the use of 1-(3-Trifluoromethylphenyl)ethylamine can help to improve the efficiency and selectivity of these reactions .
5. Application in Chemical Synthesis
- Summary of the Application : 1-(3-Trifluoromethylphenyl)ethylamine is used in the chemical synthesis of various compounds .
- Methods of Application : The compound is used as a reagent in the synthesis of various chemical compounds . The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these syntheses can also vary widely, but in general, the use of 1-(3-Trifluoromethylphenyl)ethylamine can help to improve the efficiency and selectivity of these reactions .
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXRBRYQGYVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382090 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Trifluoromethylphenyl)ethylamine | |
CAS RN |
59382-36-4 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Methyl-3-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

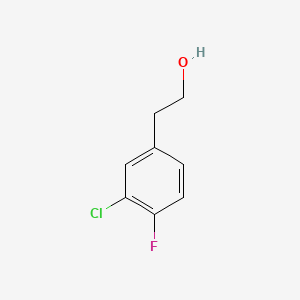
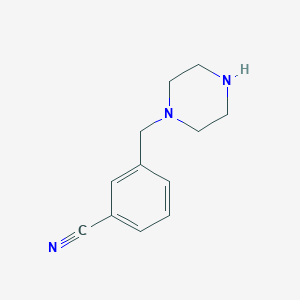
![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)
